Benzyl 2-chloro-3-oxobutanoate
Description
Benzyl 2-chloro-3-oxobutanoate is an ester derivative of 3-oxobutanoic acid, featuring a benzyl group at the ester position and a chlorine substituent at the α-carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its structure combines a reactive β-keto ester moiety with a benzyl group, which enhances lipophilicity and influences reactivity in nucleophilic substitution or cyclization reactions.
Properties
Molecular Formula |
C11H11ClO3 |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
benzyl 2-chloro-3-oxobutanoate |
InChI |
InChI=1S/C11H11ClO3/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI Key |
PVVLYVXLOBBQBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)OCC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the β-position undergoes nucleophilic displacement due to electron withdrawal by the ketone group. Key transformations include:
Alkoxylation :
Reaction with alcohols (e.g., benzyl alcohol) in the presence of bases like triethylamine yields ether derivatives. For example, ethyl 4-chloro-3-oxobutanoate analog reacts with benzyl alcohol to form benzyl ethers under mild conditions (40–60°C, 12–24 h) .
Amination :
Primary/secondary amines displace chlorine to form β-amino ketones. This reaction proceeds in polar aprotic solvents (e.g., DMF) at room temperature.
Thiolation :
Thiols substitute chlorine to generate thioether derivatives, often requiring catalytic bases like NaOH.
Elimination Reactions
Under basic conditions, elimination of HCl produces α,β-unsaturated ketones. For instance:
-
Treatment with K₂CO₃ or DBU in THF at 60°C yields benzyl 3-oxobut-2-enoate via dehydrohalogenation.
-
This conjugated enone intermediate is pivotal in Diels-Alder and Michael addition reactions.
Condensation Reactions
The ketone group participates in carbon-carbon bond-forming reactions:
Knoevenagel Condensation :
Reacts with aldehydes (e.g., benzaldehyde) in the presence of amines (e.g., piperidine) to form α,β-unsaturated diketones. For example, ethyl 4-chloro-3-oxobutanoate undergoes Knoevenagel condensation with benzaldehyde to yield chalcone derivatives .
Claisen-Schmidt Condensation :
Coupling with aryl aldehydes generates diarylideneketones, useful in heterocyclic synthesis .
Reduction Reactions
The ketone moiety is reducible to secondary alcohols:
-
Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the ketone to benzyl 2-chloro-3-hydroxybutanoate.
-
Asymmetric reductions using enzymes (e.g., alcohol dehydrogenases) in diphasic systems (n-butyl acetate/water) achieve high enantioselectivity (86% ee) and yields (>95%) .
Cyclization Reactions
The compound serves as a precursor for heterocycles:
Pyrazoline Synthesis :
Reaction with aryloxy acid hydrazides (e.g., 153a-f ) in ethanol/triethylamine yields 1-aryloxy-3-aryl-5-hydroxy-pyrazolines (154a-f ), bioactive scaffolds with antimicrobial properties .
Pyrrole Formation :
Condensation with primary amines under acidic conditions generates substituted pyrroles, leveraging the α-chloro ketone’s reactivity.
Stability and Reaction Optimization
-
Aqueous Limitations : The substrate is unstable in purely aqueous systems due to hydrolysis. Diphasic systems (e.g., n-butyl acetate/water) enhance stability and enzyme compatibility .
-
Scale-Up Efficiency : Bench-scale reactions (3.2 L total volume) achieve 95.4% molar yield with NADPH turnover >5,500 mol/mol, demonstrating industrial viability .
Mechanistic Insights
-
Nucleophilic Substitution : Proceeds via an SN₂ mechanism at the electrophilic β-carbon, stabilized by ketone electron withdrawal.
-
Enzymatic Reduction : NADPH-dependent reductases selectively reduce the ketone to (R)-alcohols, with retention of configuration .
This compound’s multifunctional reactivity makes it valuable in pharmaceutical synthesis (e.g., chiral intermediates, heterocycles) and materials science. Further studies could explore its application in cascade reactions or catalysis.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
| Compound | Ester Group | Substituents | Key Functional Groups |
|---|---|---|---|
| This compound | Benzyl | Cl at C2, keto at C3 | β-keto ester, chloro |
| Ethyl 2-chloro-3-oxobutanoate | Ethyl | Cl at C2, keto at C3 | β-keto ester, chloro |
| Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate | Methyl | 2,3-dichlorobenzylidene at C2 | β-keto ester, conjugated enone |
| Phenethyl 2-chloroacetate | Phenethyl | Cl at C2 | Chloroacetate |
Physical and Chemical Properties
Table 2: Physical Property Comparison
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility Trends |
|---|---|---|---|---|
| This compound | ~214.65* | ~250–270* | ~1.2–1.3* | Low polarity, soluble in organic solvents |
| Ethyl 2-chloro-3-oxobutanoate | 164.59 | 169–171 | 1.202 | Moderately polar, soluble in ethanol, ether |
| Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate | ~287.13 | Not reported | Not reported | Likely low aqueous solubility |
| Phenethyl 2-chloroacetate | 228.69 | Not reported | ~1.1–1.2 | Soluble in non-polar solvents |
*Estimated based on structural analogs.
Key Observations :
- The benzyl group in this compound increases molecular weight and boiling point compared to ethyl and methyl analogs.
- Ethyl and methyl derivatives exhibit higher polarity due to shorter alkyl chains, enhancing solubility in polar aprotic solvents.
- Substituted benzylidene derivatives (e.g., dichlorobenzylidene) introduce steric and electronic effects, altering reactivity in cycloaddition or Michael addition reactions .
Nucleophilic Substitution
- This compound: The chloro group at C2 is susceptible to nucleophilic displacement, enabling the synthesis of thiazolines or heterocycles when reacted with amines or thiols. The benzyl ester may stabilize intermediates via π-π interactions .
- Ethyl 2-chloro-3-oxobutanoate: Widely used in pharmaceutical synthesis, such as producing amino acids and imidazoles. Its ethyl group facilitates easier hydrolysis compared to benzyl .
Cyclization and Condensation
- Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate: The conjugated enone system promotes cyclization reactions, forming quinoline or oxazole derivatives under acidic conditions .
- This compound: Likely participates in Claisen-Schmidt condensations, though its bulkier benzyl group may slow reaction kinetics compared to methyl analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl 2-chloro-3-oxobutanoate to achieve high yield and purity?
- Methodology : The compound can be synthesized via esterification of 2-chloro-3-oxobutanoic acid with benzyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) or via acylation using the corresponding acyl chloride (2-chloro-3-oxobutanoyl chloride) and benzyl alcohol in the presence of a base (e.g., pyridine). Solvent selection (e.g., dichloromethane or toluene) and temperature control (25–60°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or vacuum distillation ensures high purity .
Q. How can spectroscopic techniques be employed to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify the benzyl group (δ ~7.3–7.4 ppm for aromatic protons; δ ~67 ppm for the benzylic CH₂), the chloro-substituted carbon (δ ~50–60 ppm), and the ketone carbonyl (δ ~200–210 ppm).
- IR Spectroscopy : Confirm the ester carbonyl (~1740 cm⁻¹) and ketone (~1700 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z consistent with the molecular formula (C₁₁H₁₁ClO₃, calculated MW: 226.65) and characteristic fragmentation patterns .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodology : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, strong bases, or oxidizing agents, as these can hydrolyze the ester or degrade the ketone moiety. Regular monitoring via TLC or HPLC is advised to detect decomposition .
Advanced Research Questions
Q. How does the chloro substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology : The electron-withdrawing chlorine atom increases the electrophilicity of the adjacent carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Kinetic studies under varying conditions (solvent polarity, temperature) can quantify this effect. Computational modeling (DFT) may further elucidate electronic effects on transition states .
Q. What strategies mitigate side reactions (e.g., keto-enol tautomerism) during synthetic applications of this compound?
- Methodology :
- Temperature Control : Perform reactions below 0°C to suppress enolization.
- Acidic Additives : Use catalytic HCl or acetic acid to stabilize the keto form.
- Protecting Groups : Temporarily protect the ketone (e.g., as a ketal) during multi-step syntheses .
Q. How can cross-reactivity between this compound and organometallic reagents (e.g., Grignard reagents) be optimized?
- Methodology : Pre-coordinate the ketone with Lewis acids (e.g., MgBr₂) to prevent undesired nucleophilic attack on the ester. Solvent selection (e.g., THF over DMSO) and slow reagent addition at low temperatures (−78°C) improve selectivity for the desired product .
Q. What analytical approaches resolve contradictions in reported reaction outcomes involving this compound?
- Methodology :
- Isolation of Intermediates : Use quenching experiments and in-situ IR/NMR to identify transient species.
- Isotopic Labeling : Introduce ¹³C or ²H labels to track reaction pathways.
- Comparative Kinetic Analysis : Compare rate constants under identical conditions to identify variables (e.g., trace moisture, catalyst impurities) causing discrepancies .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
